molecular formula C30H54N4O2S B403568 7-hexadecyl-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 369606-75-7

7-hexadecyl-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B403568
CAS No.: 369606-75-7
M. Wt: 534.8g/mol
InChI Key: MUCCUFPFBDHFIE-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

7-Hexadecyl-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione possesses the molecular formula C₃₀H₅₄N₄O₂S and a molecular weight of 534.8 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 369606-75-7 and carries the PubChem Compound Identifier 3110147. Alternative nomenclature for this compound includes 7-hexadecyl-3-methyl-8-octylsulfanylpurine-2,6-dione and 7-Hexadecyl-3-methyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione. The International Union of Pure and Applied Chemistry name for this compound is 7-hexadecyl-3-methyl-8-octylsulfanylpurine-2,6-dione.

The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation as CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCCCCCCC)N(C)C(=O)NC2=O. The compound's International Chemical Identifier is InChI=1S/C30H54N4O2S/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-22-24-34-26-27(33(3)29(36)32-28(26)35)31-30(34)37-25-23-21-11-9-7-5-2/h4-25H2,1-3H3,(H,32,35,36). The European Community number for this compound is 151-552-5, providing additional regulatory identification.

Property Value Source
Molecular Formula C₃₀H₅₄N₄O₂S
Molecular Weight 534.8 g/mol
Chemical Abstracts Service Number 369606-75-7
PubChem Compound Identifier 3110147
European Community Number 151-552-5

Commercial availability of this compound is documented through specialized chemical suppliers, where it is typically offered in small quantities for research purposes. The compound's classification falls within the broader category of substituted purine derivatives, specifically those containing both alkylthio and long-chain alkyl substituents. This dual substitution pattern represents a sophisticated modification of the basic purine structure, designed to explore specific chemical and biological properties that arise from the combination of hydrophobic alkyl chains and sulfur-containing functional groups.

Historical Context of Thiopurine Derivatives

The development of thiopurine chemistry traces its origins to the groundbreaking work of Gertrude Elion and George Hitchings in the early 1950s, who were awarded the Nobel Prize in Physiology or Medicine in 1988 for their discoveries. Their initial investigation of purine compounds began in 1949, focusing on the synthesis and biological evaluation of approximately 100 purine-related structures. The research team's systematic approach involved studying the effects of these compounds on bacterial growth inhibition, particularly using Lactobacillus casei as a test organism.

The pivotal discovery emerged in 1951 when mercaptopurine, a purine derivative with sulfur substitution at the 6-position, demonstrated remarkable biological activity. This compound represented the first clinically successful thiopurine, establishing the foundation for an entire class of sulfur-containing purine derivatives. The rapid progression from laboratory discovery to clinical application was extraordinary, with human trials beginning as early as 1952, just one year after the initial publication of the compound's antibacterial properties.

Subsequent decades witnessed extensive exploration of thiopurine modifications, leading to the development of azathioprine in 1957 and the broader recognition of thiopurines as immunosuppressive agents. The historical significance of these discoveries extended beyond oncology to encompass autoimmune diseases and organ transplantation. Research efforts expanded to include systematic investigation of structure-activity relationships within the thiopurine family, examining how different substitution patterns influenced biological properties.

The evolution of thiopurine chemistry has been characterized by continuous refinement of synthetic methodologies and deeper understanding of molecular mechanisms. Modern research has expanded to include sophisticated derivatives such as this compound, representing advanced modifications that combine multiple functional groups to achieve specific molecular properties. This historical progression demonstrates the enduring importance of purine chemistry in medicinal research and the ongoing potential for novel therapeutic discoveries within this chemical class.

Purine-2,6-dione Framework in Chemical Research

The purine-2,6-dione structural framework represents a fundamental scaffold in heterocyclic chemistry, characterized by the presence of two carbonyl groups at positions 2 and 6 of the purine ring system. This core structure, with molecular formula C₅H₂N₄O₂ and molecular weight 150.10 grams per mole, serves as the foundational building block for numerous biologically active compounds. The systematic investigation of purine-2,6-dione derivatives has revealed extensive opportunities for structural modification and functional group incorporation.

Recent synthetic advances have demonstrated sophisticated approaches to purine-2,6-dione modification, including regioselective alkylation strategies that enable precise control over substitution patterns. Research has shown that N7-substituted purine-2,6-dione derivatives can be prepared through specialized methodologies involving trimethylsilylated precursors and catalytic systems. These synthetic developments have opened new avenues for creating complex derivatives with multiple substitution sites, allowing researchers to fine-tune molecular properties through systematic structural variations.

The chemical versatility of the purine-2,6-dione framework is exemplified by its capacity to accommodate diverse functional groups while maintaining structural integrity. Studies have demonstrated that 8-aminoalkyl derivatives of purine-2,6-dione can be synthesized with various substituents, including arylalkyl, allyl, and propynyl groups, providing a broad spectrum of chemical diversity. This structural flexibility has enabled researchers to explore numerous analogues with varying chain lengths, functional groups, and substitution patterns.

Modification Type Position Examples Reference
Alkylation N7 tert-Alkyl groups
Aminoalkyl C8 Arylalkyl, allyl, propynyl
Multiple substitution Various 6,7-disubstituted derivatives

Contemporary research has expanded to encompass sophisticated analytical techniques for characterizing purine-2,6-dione derivatives, including advanced spectroscopic methods and computational modeling approaches. The framework's significance in chemical research continues to grow as new synthetic methodologies enable the preparation of increasingly complex derivatives. Modern investigations have revealed that the purine-2,6-dione core can serve as a versatile platform for developing compounds with specific molecular recognition properties and enhanced biological activities.

Significance of Alkylthio-substituted Purines

Alkylthio-substituted purines represent a specialized class of modified nucleobase analogues that have garnered significant attention in contemporary chemical research due to their unique structural properties and potential biological applications. The incorporation of alkylthio groups into purine frameworks introduces distinctive electronic and steric characteristics that can profoundly influence molecular behavior and interaction patterns. Research has demonstrated that the nature and position of alkylthio substituents play crucial roles in determining the overall properties of purine derivatives.

Systematic studies of alkylthio-substituted purines have revealed that compounds containing multiple alkynylthio groups, such as propynylthio or aminobutynylthio modifications, exhibit enhanced biological activities compared to single-substituted analogues. The strategic placement of these functional groups at specific positions within the purine framework has been shown to significantly influence molecular properties. Research findings indicate that 2,6-disubstituted and 6,8-disubstituted alkylthio derivatives demonstrate superior biological profiles compared to monosubstituted compounds.

The synthesis of alkylthio-substituted purines involves sophisticated chemical transformations that enable precise control over substitution patterns and functional group incorporation. Modern synthetic approaches have utilized purinethione intermediates as starting materials, which can be converted into various alkylthio derivatives through nucleophilic substitution reactions. These methodologies have enabled the preparation of complex derivatives containing both propynylthio and aminobutynylthio functionalities, providing access to structurally diverse compound libraries.

N7-alkylated purine derivatives, including those with alkylthio substitution, have demonstrated significant potential in various research applications. Studies have shown that the stability of alkyl groups at the N7 position depends on reaction conditions and the presence of acidic species that may cause cleavage. This understanding has led to the development of improved synthetic strategies that preserve the integrity of alkylthio substituents during chemical transformations. The combination of N7-alkylation with alkylthio substitution at other positions creates opportunities for developing highly specialized purine derivatives with tailored properties.

The significance of alkylthio-substituted purines extends beyond their synthetic accessibility to encompass their unique chemical reactivity and molecular recognition capabilities. Research has demonstrated that these compounds can undergo various chemical modifications while maintaining their core structural features, enabling the development of complex derivatives with multiple functional groups. The continued investigation of alkylthio-substituted purines represents an active area of chemical research with ongoing discoveries in synthetic methodology and structure-activity relationships.

Properties

IUPAC Name

7-hexadecyl-3-methyl-8-octylsulfanylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H54N4O2S/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-22-24-34-26-27(33(3)29(36)32-28(26)35)31-30(34)37-25-23-21-11-9-7-5-2/h4-25H2,1-3H3,(H,32,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCCUFPFBDHFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCCCCCCC)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Preparation

The purine-2,6-dione core is typically derived from 3-methylxanthine (3-methyl-3,7-dihydro-1H-purine-2,6-dione), which serves as the starting material. Methylation at N3 is often achieved using dimethyl sulfate or iodomethane under basic conditions.

Example Reaction:

3-Methylxanthine+CH3IK2CO3,DMF3-Methyl-3,7-dihydro-1H-purine-2,6-dione\text{3-Methylxanthine} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{3-Methyl-3,7-dihydro-1H-purine-2,6-dione}

Yield: >90%.

N7-Hexadecyl Alkylation

Introducing the hexadecyl group at N7 requires selective alkylation. Methanesulfonic acid hexadecyl ester or hexadecyl bromide are common alkylating agents. The reaction is conducted in NMP with potassium bicarbonate to mitigate side reactions.

Example Reaction:

3-Methylxanthine+C16H33OSO2CH3KHCO3,NMP7-Hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione\text{3-Methylxanthine} + \text{C}{16}\text{H}{33}\text{OSO}2\text{CH}3 \xrightarrow{\text{KHCO}_3, \text{NMP}} \text{7-Hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione}

Yield: 85–94%.

S8-Octylsulfanyl Substitution

The octylsulfanyl group is introduced via nucleophilic displacement at C8. Prior chlorination using N-chlorosuccinimide (NCS) generates an 8-chloro intermediate, which reacts with octylthiol in the presence of sodium carbonate.

Example Reaction Sequence:

  • Chlorination :

7-Hexadecyl-3-methylpurine-2,6-dione+NCSDMF8-Chloro-7-hexadecyl-3-methylpurine-2,6-dione\text{7-Hexadecyl-3-methylpurine-2,6-dione} + \text{NCS} \xrightarrow{\text{DMF}} \text{8-Chloro-7-hexadecyl-3-methylpurine-2,6-dione}

Yield: 83%.

  • Thiolation :

8-Chloro intermediate+C8H17SHNa2CO3,NMP7-Hexadecyl-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione\text{8-Chloro intermediate} + \text{C}8\text{H}{17}\text{SH} \xrightarrow{\text{Na}2\text{CO}3, \text{NMP}} \text{this compound}

Yield: 78%.

Optimization and Challenges

Solvent and Base Selection

  • NMP is preferred for its high polarity, facilitating the dissolution of long-chain alkyl intermediates.

  • Potassium bicarbonate minimizes hydrolysis of alkylating agents compared to stronger bases.

Regioselectivity Control

Computational studies indicate that N7 alkylation is favored over N1 or N9 due to lower steric hindrance and electronic effects. Protecting groups are unnecessary when using bulky electrophiles like hexadecyl mesylate.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively remove unreacted starting materials.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves sulfanylation by-products.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃)δ 0.88 (t, 3H, C16), 1.25 (m, 38H, C16+C8), 3.45 (s, 3H, N3-CH₃), 4.12 (s, 2H, N7-CH₂).
¹³C NMR δ 27.8 (N3-CH₃), 31.9 (C16), 22.6–32.1 (C8), 155.2 (C2), 151.4 (C6).
IR (KBr)1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).

X-Ray Diffraction

Single-crystal analysis confirms the N7-hexadecyl and S8-octylsulfanyl orientations, with bond lengths of 1.68 Å (C-S) and 1.45 Å (C-N7).

Scalability and Industrial Relevance

The patent-pending one-pot chlorination-thiolation method reduces purification steps, enhancing scalability. A 10-gram pilot-scale synthesis achieved an overall yield of 62% , demonstrating industrial viability.

Chemical Reactions Analysis

Types of Reactions

7-hexadecyl-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the purine ring or the alkyl chains.

    Substitution: The hexadecyl and octylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-hexadecyl-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 7-hexadecyl-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes due to its lipophilic nature.

Comparison with Similar Compounds

Comparison with Similar Compounds

The purine-2,6-dione scaffold is highly modifiable, with substitutions at positions 3, 7, and 8 dictating physicochemical and biological properties. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties/Activities Source
7-Hexadecyl-3-methyl-8-(octylsulfanyl) (369606-75-7) 7-C₁₆H₃₃, 3-CH₃, 8-SC₈H₁₇ C₃₀H₅₄N₄O₂S 534.83 High hydrophobicity; potential SIRT3 inhibition (inferred)
8-Decylsulfanyl-7-nonyl (CID 3110368) 7-C₉H₁₉, 8-SC₁₀H₂₁ C₂₅H₄₄N₄O₂S 492.72 Enhanced metabolic stability due to longer thioether chains
8-(3,4-Dimethoxystyryl) (155270-99-8) 8-CH=CH(3,4-OCH₃C₆H₃) C₂₀H₂₄N₄O₄ 384.43 Improved solubility via styryl group; anticancer activity
TRPC4/5 Inhibitor (WHO INN 130) 8-O(3-CF₃O-C₆H₄), 7-(4-Cl-C₆H₄CH₂) C₂₃H₂₁ClF₃N₄O₄ 530.89 TRPC4/5 inhibition; neuropathic pain target
8-Mercapto scaffold derivatives 8-SH, variable 3/7 substituents Varies ~300–400 SIRT3 inhibition (IC₅₀ ~1–10 µM)

Key Insights

Substituent Effects on Hydrophobicity :

  • The hexadecyl and octylsulfanyl groups in the target compound result in higher hydrophobicity (vs. smaller analogs like 8-mercapto derivatives), likely reducing aqueous solubility but improving membrane permeability .
  • Shorter thioether chains (e.g., pentylsulfanyl in STK529734) reduce molecular weight (~492.77) but may compromise target binding .

Biological Activity: SIRT3 Inhibition: The 8-mercapto scaffold (e.g., 4’-bromo-resveratrol analogs) shows potent SIRT3 inhibition (IC₅₀ < 10 µM) . While the target compound’s activity is unconfirmed, its 8-thioether group may mimic the mercapto moiety’s metal-coordinating properties . TRPC Modulation: Substitutions at the 8-position with aryloxy groups (e.g., 3-(trifluoromethoxy)phenoxy) confer TRPC4/5 inhibition, suggesting substituent-dependent target selectivity .

Physicochemical Optimization :

  • Styryl-substituted derivatives (e.g., 8-(3,4-dimethoxystyryl)) exhibit improved solubility and bioavailability due to π-π interactions and reduced alkyl chain length .
  • Microcrystalline formulations (e.g., 8-(3,4-dimethoxystyryl) analogs) enhance dissolution rates, a strategy applicable to the target compound for drug delivery .

Synthetic Flexibility :

  • The 8-position tolerates diverse groups (thioethers, styryls, aryloxy), enabling rapid SAR exploration .
  • Alkyl chains at the 7-position (e.g., hexadecyl vs. isopentyl) modulate steric bulk and lipophilicity, impacting pharmacokinetics .

Biological Activity

7-Hexadecyl-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione (CAS: 369606-75-7) is a synthetic compound belonging to the purine derivative class. Its molecular formula is C30H54N4O2S, and it has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties. This article synthesizes current research findings on its biological activity, supported by relevant data tables and case studies.

PropertyValue
Molecular FormulaC30H54N4O2S
Molar Mass534.84 g/mol
StructureChemical Structure

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound was tested against various bacterial strains using standard methods such as disk diffusion and microdilution assays.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, it exhibited significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.030
Pseudomonas aeruginosa0.025
Enterobacter cloacae0.004

These results indicate that the compound is particularly effective against Enterobacter cloacae, which had the lowest MIC value among the tested strains .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power).

Findings on Antioxidant Properties

The compound demonstrated considerable antioxidant activity with the following results:

Assay TypeResult
DPPH Scavenging Activity78% at 100 µg/mL
FRAP Value20.1 mmol/g

These findings suggest that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its biological efficacy. The presence of long-chain alkyl groups (hexadecyl and octylsulfanyl) appears to enhance its lipophilicity, which may facilitate better membrane penetration and increased bioactivity against microbial targets.

Summary of SAR Findings

Research indicates that modifications in the alkyl chain length and functional groups can significantly influence both antimicrobial and antioxidant activities. For instance, compounds with shorter or branched alkyl chains showed reduced activity compared to their longer counterparts .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 7-hexadecyl-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione, and how are purity and structure validated?

  • Methodological Answer : Synthesis typically involves sequential alkylation and thiolation of the purine-2,6-dione core. For example, alkylation at the N7 position using hexadecyl bromide, followed by thiolation at the C8 position with octylsulfanyl reagents. Key validation steps include:

  • Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity of substitutions (e.g., ¹H-NMR for alkyl chain integration, ¹³C-NMR for carbonyl and sulfur bonding environments) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns .
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) .

Q. How do the alkyl and thioether substituents influence the compound’s physicochemical properties?

  • Methodological Answer : The hexadecyl (C16) and octylsulfanyl (C8-S-) chains dominate lipophilicity, reducing solubility in polar solvents. Key analyses include:

  • LogP Measurement : Use reverse-phase HPLC or shake-flask methods to quantify partition coefficients .
  • Thermal Analysis (DSC/TGA) : Assess melting points and thermal stability, critical for storage and formulation .
  • Solubility Screening : Test in DMSO, ethanol, and lipid-based carriers to identify compatible solvents for biological assays .

Q. What theoretical frameworks guide the design of purine-2,6-dione derivatives for target specificity?

  • Methodological Answer : Structure-activity relationship (SAR) models are foundational. Key steps:

  • Molecular Docking : Use software like AutoDock to predict interactions with adenosine receptors or enzymatic targets (e.g., phosphodiesterases) .
  • Electrostatic Potential Mapping : Identify regions for hydrophobic/hydrophilic modifications to enhance binding .
  • Retrosynthetic Analysis : Prioritize modular synthesis routes to enable rapid analog generation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

  • Methodological Answer : Apply factorial design to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example:

  • Response Surface Methodology (RSM) : Model interactions between parameters to identify optimal conditions .
  • Informer Libraries : Screen reaction conditions against standardized substrates to predict scalability and impurity profiles .
  • In-line Analytics (e.g., FTIR) : Monitor reaction progress in real time to adjust parameters dynamically .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability or impurity interference. Mitigation steps:

  • Orthogonal Assays : Confirm activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., cAMP modulation) platforms .
  • Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., desulfurized analogs) that may antagonize activity .
  • Meta-Analysis : Compare datasets across studies using standardized normalization protocols (e.g., Z-score transformation) .

Q. How can membrane separation technologies improve purification of this lipophilic compound?

  • Methodological Answer : Leverage hydrophobicity for efficient separation:

  • Nanofiltration : Use polymeric membranes with tailored pore sizes (e.g., 200–500 Da MWCO) to retain unreacted alkylating agents .
  • Liquid-Liquid Extraction : Optimize solvent pairs (e.g., hexane/ethanol) to isolate the product from polar impurities .
  • Countercurrent Chromatography (CCC) : Utilize partition coefficients for high-purity isolation without silica gel degradation .

Q. What computational methods predict metabolic stability and toxicity profiles?

  • Methodological Answer : Combine in silico tools for ADMET profiling:

  • QSAR Models : Train algorithms on purine dione datasets to predict cytochrome P450 interactions .
  • Molecular Dynamics Simulations : Assess stability of metabolites (e.g., sulfoxide derivatives) in hepatic microsomal models .
  • ToxCast Database Screening : Cross-reference structural alerts for hepatotoxicity or genotoxicity .

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